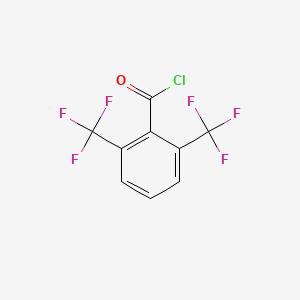

2,6-双(三氟甲基)苯甲酰氯

描述

Synthesis Analysis

The synthesis of compounds related to 2,6-bis(trifluoromethyl)benzoyl chloride involves multiple steps and various chemical reactions. For instance, the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a closely related compound, was achieved through bromination, carboxylation, and chlorination of 1,3-bis(trifluoromethyl)benzene, with a total yield of 61.7% . The synthesis process was optimized by adjusting the amount of sulfuric acid and the reaction temperature during bromination, as well as the amount of dimethyl sulfoxide and the reaction temperature during chlorination .

Molecular Structure Analysis

The molecular structure of compounds with trifluoromethyl groups has been characterized using various techniques. For example, the X-ray crystallographic characterization of complexes with ligands containing pyridine units, such as 1,2-bis(2-pyridylethynyl)benzene, reveals the planarity of the ligand and the coordination geometry around the metal centers . Similarly, the solid-state structure of a molecular salt derived from 2,6-bis(benzimidazol-2-yl)pyridine was determined by X-ray crystallography .

Chemical Reactions Analysis

The reactivity of trifluoromethyl-containing compounds varies depending on the substituents and the reaction conditions. For instance, bis(2,4,6-tris(trifluoromethyl)phenyl)chloropnictines undergo quantitative reactions with silver triflate or trimethylsilyl triflate to yield products with covalent interactions . In contrast, reactions of aryl(trifluoromethyl)bismuth compounds with benzoylpyridinium chloride selectively yield the corresponding phenone .

Physical and Chemical Properties Analysis

Compounds containing the 2,6-bis(trifluoromethyl)benzoyl moiety exhibit a range of physical and chemical properties. For example, novel polyimides derived from 2,6-bis(4-aminophenoxy-4'-benzoyl)pyridine showed exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen and glass-transition temperatures ranging from 208 to 324°C . These polyimides were predominantly amorphous, as revealed by wide-angle X-ray diffraction measurements . Another study reported the synthesis of polyimides from a dianhydride monomer containing the pyridine moiety, which resulted in materials with good solubility, thermal stability, and mechanical properties .

科学研究应用

当然!以下是对2,6-双(三氟甲基)苯甲酰氯在科学研究应用方面的全面分析,重点介绍了六个独特的领域:

有机合成

2,6-双(三氟甲基)苯甲酰氯被广泛用作有机合成的试剂。其独特的结构,包含两个三氟甲基,使其在将这些基团引入各种有机分子方面具有价值。 这可以显著改变所得化合物的物理和化学性质,增强其稳定性、亲脂性和生物利用度 .

药物中间体

在制药行业,2,6-双(三氟甲基)苯甲酰氯作为各种药物合成的中间体。 三氟甲基可以改善药物化合物的代谢稳定性和药代动力学性质,使其更有效,持续时间更长 .

材料科学

这种化合物还用于开发先进材料。将其掺入聚合物和其他材料中可以增强其热稳定性、耐化学性及机械性能。 这使其在为各种工业应用创建高性能材料方面非常有用 .

农业化学品

在农用化学品领域,2,6-双(三氟甲基)苯甲酰氯用于除草剂、杀虫剂和杀菌剂的合成。 三氟甲基的存在可以提高这些化学品的功效和环境稳定性,使其更有效地保护作物 .

分析化学

在分析化学中,这种化合物用作衍生化试剂。它可以与各种分析物反应,形成更容易通过气相色谱和质谱等技术检测和定量的衍生物。 这提高了分析方法的灵敏度和准确性 .

氟化化合物合成

2,6-双(三氟甲基)苯甲酰氯是氟化化合物合成中的关键试剂。 这些化合物在制药、农用化学品和材料科学等各个领域都很重要,因为它们具有独特性质,例如高电负性和热稳定性 .

安全和危害

“2,6-Bis(trifluoromethyl)benzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

未来方向

“2,6-Bis(trifluoromethyl)benzoic acid”, a related compound, has been used in selective separation of brominated aromatic compounds using the polymer-based separation media by the fragment imprinting technique . This suggests potential future directions for the use of “2,6-Bis(trifluoromethyl)benzoyl chloride” in similar applications.

作用机制

Target of Action

It’s known to be used as an organic intermediate in synthesis , suggesting that it may interact with various molecular targets depending on the specific reaction conditions.

Mode of Action

It’s known to participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s trifluoromethyl groups and benzoyl chloride moiety likely play key roles in these reactions.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and is soluble in water, though it reacts with water . These properties could influence its absorption and distribution in a biological system.

Result of Action

It’s known to be corrosive and can cause severe skin burns and eye damage . This suggests that the compound can have significant cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Bis(trifluoromethyl)benzoyl chloride. For instance, the compound is known to form explosive mixtures with air on intense heating and emit hazardous combustion gases or vapors in the event of fire . Therefore, it’s crucial to handle and store the compound in a well-ventilated place and keep the container tightly closed .

属性

IUPAC Name |

2,6-bis(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF6O/c10-7(17)6-4(8(11,12)13)2-1-3-5(6)9(14,15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMCJGTVZMBTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371147 | |

| Record name | 2,6-bis(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53130-44-2 | |

| Record name | 2,6-Bis(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53130-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-bis(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53130-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)

![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)

![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)